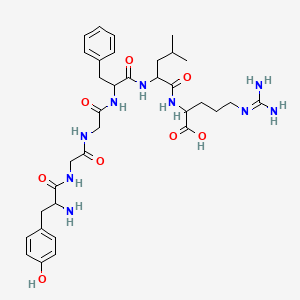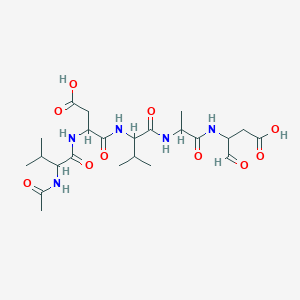
8-Methoxycarbonyloctyl4-O-(3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranosyl)-2-deoxy-3-O-benzyl-2-phthalimido-b-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methoxycarbonyloctyl4-O-(3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranosyl)-2-deoxy-3-O-benzyl-2-phthalimido-b-D-glucopyranoside is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as methoxycarbonyl, acetyl, phthalimido, and benzyl groups. These functional groups contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 8-Methoxycarbonyloctyl4-O-(3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranosyl)-2-deoxy-3-O-benzyl-2-phthalimido-b-D-glucopyranoside involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the protection of hydroxyl groups on the glucopyranosyl moiety using acetyl groups. This is followed by the introduction of the phthalimido group to protect the amino group. The methoxycarbonyl group is then introduced to the octyl chain, and the benzyl group is added to the glucopyranosyl moiety. The final step involves the deprotection of the acetyl and phthalimido groups to yield the desired compound .
Analyse Des Réactions Chimiques
8-Methoxycarbonyloctyl4-O-(3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranosyl)-2-deoxy-3-O-benzyl-2-phthalimido-b-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Hydrolysis: The acetyl and phthalimido groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl and amino groups
Applications De Recherche Scientifique
8-Methoxycarbonyloctyl4-O-(3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranosyl)-2-deoxy-3-O-benzyl-2-phthalimido-b-D-glucopyranoside has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in carbohydrate chemistry.
Biology: It serves as a probe for studying glycosylation processes and interactions between carbohydrates and proteins.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a glycosylation inhibitor in cancer treatment.
Industry: It is used in the development of novel materials and as a precursor for the synthesis of bioactive compounds
Mécanisme D'action
The mechanism of action of 8-Methoxycarbonyloctyl4-O-(3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranosyl)-2-deoxy-3-O-benzyl-2-phthalimido-b-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound can inhibit glycosylation by blocking the activity of glycosyltransferases, enzymes responsible for the addition of sugar moieties to proteins and lipids. This inhibition can disrupt cellular processes such as cell signaling, adhesion, and immune response .
Comparaison Avec Des Composés Similaires
8-Methoxycarbonyloctyl4-O-(3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranosyl)-2-deoxy-3-O-benzyl-2-phthalimido-b-D-glucopyranoside can be compared with similar compounds such as:
8-Methoxycarbonyloctyl-3-O-benzyl-2,2’-dideoxy-2,2’-diphthalimido-3’,4’,6-tri-O-acetyl-b-cellobiose: This compound shares a similar structure but differs in the positioning of the benzyl and phthalimido groups
8-Methoxycarbonyloctyl 2-deoxy-2-phthalimido-3-O-benzyl-4-O-(3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranosyl)-b-D-glucopyranoside: This compound has a similar glucopyranosyl moiety but differs in the substitution pattern and protecting groups
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity.
Propriétés
Formule moléculaire |
C51H58N2O18 |
|---|---|
Poids moléculaire |
987.0 g/mol |
Nom IUPAC |
methyl 9-[5-[4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxy-3-(1,3-dioxoisoindol-2-yl)-6-(hydroxymethyl)-4-phenylmethoxyoxan-2-yl]oxynonanoate |
InChI |
InChI=1S/C51H58N2O18/c1-29(55)65-28-38-43(67-30(2)56)45(68-31(3)57)41(53-48(61)35-22-15-16-23-36(35)49(53)62)51(70-38)71-42-37(26-54)69-50(64-25-17-8-6-5-7-12-24-39(58)63-4)40(44(42)66-27-32-18-10-9-11-19-32)52-46(59)33-20-13-14-21-34(33)47(52)60/h9-11,13-16,18-23,37-38,40-45,50-51,54H,5-8,12,17,24-28H2,1-4H3 |
Clé InChI |
URCGXQQSVGCWTE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OCCCCCCCCC(=O)OC)CO)N6C(=O)C7=CC=CC=C7C6=O)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(19-Ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B12325232.png)
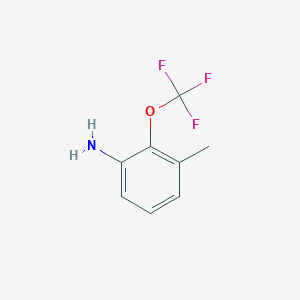
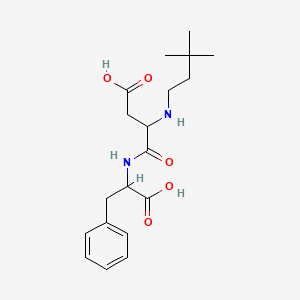

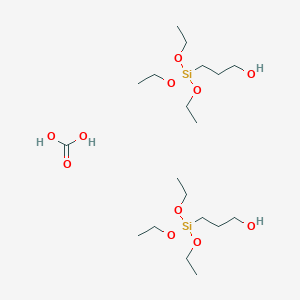

![2-Propenoic acid,3-[4-[(4-bromophenyl)thio]-3-nitrophenyl]-](/img/structure/B12325262.png)
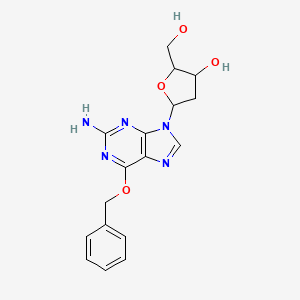
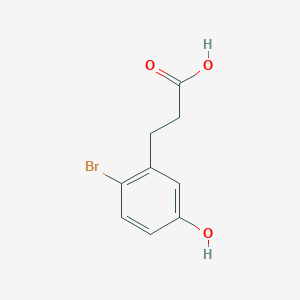
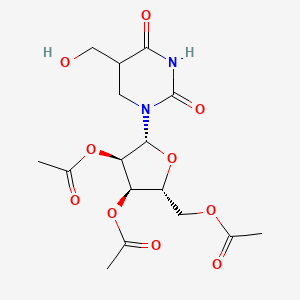
![1,1'-Bis{(S)-{(SP)-2-[(R)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene](/img/structure/B12325279.png)
![2,3,14-trihydroxy-17-[5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12325287.png)
